3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chloro-6-fluorobenzyl group through a nucleophilic substitution reaction. This intermediate is then reacted with a cyclopropylpyridazine derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzyl and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-Chlorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
- 3-(4-(2-Fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
- 3-(4-(2-Bromobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine
Uniqueness
Compared to similar compounds, 3-(4-(2-Chloro-6-fluorobenzyl)piperazin-1-yl)-6-cyclopropylpyridazine stands out due to the presence of both chloro and fluoro substituents on the benzyl group. This dual substitution enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6-cyclopropylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4/c19-15-2-1-3-16(20)14(15)12-23-8-10-24(11-9-23)18-7-6-17(21-22-18)13-4-5-13/h1-3,6-7,13H,4-5,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGMPRMHOZGERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.